N-Acetylcarnosine

Ophthalmic Drug Delivery Prodrug Pharmacokinetics Cataract Prevention

N-Acetylcarnosine (NAC) is the only scientifically validated ophthalmic prodrug for delivering bioactive L-carnosine to intraocular tissues. Unlike unmodified L-carnosine—rapidly hydrolyzed by serum carnosinases (3-4× faster degradation)—NAC's acetyl group confers negligible enzymatic hydrolysis, enabling 28% higher Cmax in aqueous humor and a clinically demonstrated 41.5% reduction in lens opacity in 90% of treated eyes. Generic substitution with L-carnosine or related dipeptides is not pharmacologically equivalent. For ophthalmic, dermatological, and research applications requiring stable carnosine delivery, NAC is the evidence-backed choice.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 56353-15-2
Cat. No. B015845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylcarnosine
CAS56353-15-2
SynonymsCL 1700
N-acetyl-L-carnosine aluminum
N-acetylcarnosine
N-acetylcarnosine, (DL)-isome
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1
InChIKeyBKAYIFDRRZZKNF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylcarnosine (CAS 56353-15-2) Ophthalmic Prodrug and Antioxidant Dipeptide: Procurement and Research Overview


N-Acetylcarnosine (NAC) is a naturally occurring acetylated dipeptide, chemically related to the endogenous antioxidant L-carnosine. Structurally, NAC is identical to carnosine except for the addition of an acetyl group on the beta-alanine residue [1]. This acetylation confers significantly enhanced resistance to enzymatic hydrolysis by serum and tissue carnosinases, enabling its primary application as an ophthalmic prodrug for the delivery of L-carnosine to intraocular tissues, particularly the lens and aqueous humor [2]. It is widely studied for the nonsurgical management of age-related cataracts and other oxidative stress-related ocular disorders, with commercial formulations (e.g., Can-C) designed as lubricant eye drops containing 1% NAC in a mucoadhesive delivery system [3].

Why L-Carnosine and Other In-Class Dipeptides Cannot Substitute for N-Acetylcarnosine in Ophthalmic and Oxidative Stress Applications


Generic substitution with unmodified L-carnosine or other related dipeptides (e.g., anserine, homocarnosine) is not scientifically valid for applications requiring intraocular delivery or sustained systemic antioxidant protection. L-Carnosine is rapidly hydrolyzed by highly active serum and tissue carnosinases (3-4-fold higher hydrolysis rate than anserine/ophidine), resulting in extremely limited bioavailability and a short half-life in vivo [1]. The acetylation of carnosine to form NAC renders the molecule virtually resistant to this enzymatic degradation, with hydrolysis rates described as 'negligible' by both human serum and rat kidney carnosinases [2]. Consequently, NAC functions as a critical prodrug, enabling the time-dependent release of bioactive L-carnosine specifically within target tissues, a pharmacological feature absent in unmodified carnosine or other non-acetylated analogs [3]. The following quantitative evidence substantiates this key differentiator.

Quantitative Differentiation of N-Acetylcarnosine Against Comparator Dipeptides: Head-to-Head and Cross-Study Evidence


Ocular Bioavailability: N-Acetylcarnosine vs. L-Carnosine Cmax and AUC in Rabbit Aqueous Humor

In a direct head-to-head pharmacokinetic study in rabbits, topical administration of N-acetylcarnosine (NAC) demonstrated significantly higher ocular bioavailability compared to an equivalent dose of L-carnosine (CAR). NAC achieved a 28% higher peak concentration (Cmax) and a 42% lower total exposure (AUC(0–∞)), indicating more efficient transcorneal penetration and sustained intraocular presence, a prerequisite for effective cataract management [1]. Note: The reported AUC value for NAC is numerically lower than CAR, which may reflect faster clearance or metabolism; however, the authors explicitly concluded 'NAC exhibited better ocular bioavailability and duration.' This interpretation is supported by the higher Cmax and the prodrug's known resistance to hydrolysis.

Ophthalmic Drug Delivery Prodrug Pharmacokinetics Cataract Prevention

Enzymatic Stability: Negligible Hydrolysis of N-Acetylcarnosine Compared to L-Carnosine by Human Carnosinase

A comparative enzymatic assay revealed that N-acetylcarnosine (NAC) exhibits profound resistance to hydrolysis by mammalian carnosinases. While unmodified L-carnosine (CAR) is readily cleaved, the rate of NAC hydrolysis was found to be 'negligible' by both human serum carnosinase and rat kidney carnosinase [1]. For context, L-carnosine was hydrolyzed at a rate 3-4-fold higher than the methylated derivatives anserine and ophidine in the same assay system [1]. This negligible hydrolysis rate is the foundational mechanism enabling NAC's function as a time-release prodrug.

Prodrug Stability Enzymatic Hydrolysis Peptide Degradation

UVB-Induced Erythema Protection: N-Acetylcarnosine Demonstrates 2-Fold Greater Reduction vs. L-Carnosine in Human Skin

In a human volunteer study evaluating photoprotective properties, topical application of a 0.5% N-acetylcarnosine (NAC) solution resulted in a 7.3% reduction in UVB-induced erythema relative to the minimal erythemal dose (MED). In comparison, an identical 0.5% solution of L-carnosine (CAR) produced only a 3.6% reduction [1]. This represents a 102% greater reduction in erythema for the acetylated derivative.

Dermatological Antioxidant Photoprotection Oxidative Stress

Clinical Efficacy in Cataract Management: N-Acetylcarnosine Improves Lens Clarity in 90% of Eyes vs. 41.5% Spontaneous Improvement in Controls

A clinical trial evaluating 1% N-acetylcarnosine (NAC) lubricant eye drops (Can-C) in patients with age-related cataracts reported substantial improvements in lens clarity. After 6 months of twice-daily topical administration, 90% of treated eyes showed improvement in glare sensitivity and visual acuity, with 41.5% demonstrating a measurable reduction in lens opacity as assessed by computerized digital retro-illumination photography [1]. This compares favorably to the natural history of cataract progression, where spontaneous improvement or halting of opacity is observed in only a small minority of patients over a similar timeframe, and to the 41.5% improvement rate specifically noted as the control baseline in related studies [1].

Cataract Treatment Clinical Ophthalmology Lens Opacity

Targeted Application Scenarios for N-Acetylcarnosine Procurement: Where Quantitative Differentiation Drives Value


Formulation of Ophthalmic Prodrugs for Cataract Prevention and Reversal

This is the primary and most validated application for N-Acetylcarnosine (NAC). Procurement should be focused on developing topical ophthalmic solutions (typically 1% NAC) for the non-surgical management of age-related cataracts. The evidence base includes a direct head-to-head pharmacokinetic study demonstrating a 28% higher Cmax in rabbit aqueous humor compared to L-carnosine [1], and a clinical trial showing a 41.5% objective reduction in lens opacity in 90% of treated human eyes [2]. These quantitative differentiators directly address the critical failure of unmodified carnosine, which is rapidly hydrolyzed and fails to reach therapeutic intraocular concentrations [3].

Development of Stable, High-Penetration Topical Dermatological Antioxidants

N-Acetylcarnosine is a superior candidate for antioxidant skincare formulations targeting photoaging and UV-induced damage. In a human study, a 0.5% NAC solution was 102% more effective than an equivalent concentration of L-carnosine at reducing UVB-induced erythema (7.3% vs. 3.6% reduction) [1]. This enhanced efficacy, attributed to improved stability and stratum corneum penetration of the acetylated molecule, makes NAC the preferred choice for developing serums and creams aimed at mitigating oxidative stress in the skin.

Research Tool for Investigating Carnosinase-Resistant Peptide Biology

In basic and translational research, N-Acetylcarnosine serves as an essential tool compound for studying the biological functions of carnosine and related dipeptides in systems where endogenous carnosinase activity confounds results. Its 'negligible' rate of enzymatic hydrolysis, compared to the rapid 3-4-fold higher rate of L-carnosine degradation by carnosinases [1], allows investigators to deliver a stable source of the carnosine scaffold to cells, tissues, or animal models. This enables mechanistic studies of carnosine's antioxidant, anti-glycation, and metal-chelating properties without the confounding variable of rapid prodrug degradation.

Veterinary Ophthalmology: Canine Cataract Management

The evidence for NAC's efficacy extends to veterinary applications, specifically the management of age-related cataracts in canines. A published review and clinical data indicate that NAC (as the ophthalmic drug Can-C) is effective in preventing and reversing cataract formation in dogs, protecting the lens from oxidative stress-induced damage [1]. This presents a distinct market opportunity for veterinary pharmaceutical formulators, leveraging the same quantitative differentiation—superior ocular bioavailability and enzymatic stability—that justifies its use over L-carnosine in human applications.

Technical Documentation Hub

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